2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole
Description
2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is an imidazole derivative featuring a 4-fluoro-2-(trifluoromethyl)phenyl substituent at position 2 and a methyl group at position 5. The trifluoromethyl and fluoro groups enhance metabolic stability and lipophilicity, which are critical for drug bioavailability .
Properties
Molecular Formula |
C11H8F4N2 |
|---|---|
Molecular Weight |
244.19 g/mol |
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H8F4N2/c1-6-5-16-10(17-6)8-3-2-7(12)4-9(8)11(13,14)15/h2-5H,1H3,(H,16,17) |
InChI Key |
ZRVJPINKQRYGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(C=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Multi-step Synthetic Route via Halogenated Aromatic Precursors (Patent CA2833394C)
The most detailed and specific preparation method for compounds structurally related to 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is described in patent CA2833394C. This patent outlines a multi-step process involving:
Step 1: Halogenation and Nitration
Starting from 2-bromo-5-fluoro-benzotrifluoride, nitration is performed using potassium nitrate and sulfuric acid to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene.
Reaction conditions: acidic medium, controlled temperature (~25-40 °C).Step 2: Catalytic Reduction
The nitro group is reduced by catalytic hydrogenation on palladium/carbon catalyst to produce 3-fluoro-5-trifluoromethyl-phenylamine.
Solvent: methanol or ethanol; temperature elevated for efficiency.Step 3: Imidazole Coupling
The 3-fluoro-5-trifluoromethyl-phenylamine is reacted with the sodium salt of 4-methyl-1H-imidazole in the presence of a base (carbonate or hydrogencarbonate salts such as potassium or sodium carbonate) and a polar aprotic solvent (e.g., N,N-dimethylformamide, N-methyl-2-pyrrolidinone).
Temperature: 70-130 °C, preferably 75-100 °C.
This step forms the target compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine , which is structurally close to the target imidazole derivative.Step 4: Optional Salt Formation and Isolation
The product can be isolated as a hydrochloride salt by treatment with aqueous hydrochloric acid and optionally converted back to the free base by treatment with aqueous sodium hydroxide.Alternative Routes
The patent also describes direct coupling of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole using strong bases like sodium hydride in N-methylpyrrolidinone, followed by palladium-catalyzed arylamination and hydrolysis steps to yield the compound.
Summary Table of Key Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Catalyst/Base | Product Stage |
|---|---|---|---|---|---|---|
| 1 | Nitration | Potassium nitrate, sulfuric acid | Sulfuric acid (acidic) | 25-40 | - | 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene |
| 2 | Catalytic reduction | H2, Pd/C catalyst | Methanol or ethanol | Elevated | Pd/C | 3-fluoro-5-trifluoromethyl-phenylamine |
| 3 | Imidazole coupling | 4-methyl-1H-imidazole sodium salt, base (carbonate) | DMF, DMAc, or NMP | 70-130 | Carbonate or hydrogencarbonate base | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine |
| 4 | Salt formation | Aqueous HCl | Water/organic solvent | Ambient | - | Hydrochloride salt of product |
Transition Metal-Catalyzed Coupling Methods
The patent also describes the use of transition metal catalysts such as copper(I) salts, palladium, or nickel compounds to facilitate the coupling of halogenated aromatic precursors with 4-methyl-1H-imidazole:
- Catalysts: Copper(I) salts preferred, sometimes palladium or nickel.
- Bases: Carbonates, alkanoates, hydrogencarbonates.
- Additives: Coordinating ligands like ethylenediamine or cyclohexanediamine.
- Solvents: Dipolar aprotic solvents such as N,N-dimethylformamide, diglyme, or N-methyl-2-pyrrolidinone.
- Temperature: Elevated (100-150 °C).
This method allows for efficient C–N bond formation between the imidazole nitrogen and the aromatic ring bearing fluoro and trifluoromethyl substituents.
General Synthetic Strategies for Imidazoles
Recent reviews highlight strategies involving:
- Ring-opening reactions of triazoles followed by cyclization with nitriles.
- Transition-metal catalyzed C–N bond formation.
- Use of BF3·Et2O promoted reactions for sulfone-protected imidazoles.
These methods provide conceptual frameworks but are less directly applicable to the specific target compound without further optimization.
Detailed Research Findings and Notes
- The halogenation and nitration steps require careful control of temperature and acidity to avoid overreaction or decomposition.
- Catalytic hydrogenation using palladium on carbon is effective for selective reduction of nitro groups in the presence of other sensitive substituents like trifluoromethyl.
- The choice of base and solvent in the coupling step is critical; carbonate or hydrogencarbonate bases in polar aprotic solvents at elevated temperatures give optimal yields.
- Transition metal catalysts, especially copper(I) salts, enhance coupling efficiency, and coordinating diamine ligands improve catalyst stability and selectivity.
- The formation of hydrochloride salts facilitates product isolation and purification.
- Alternative methods such as direct arylamination with diphenylimine and palladium catalysis provide routes to the compound but are more complex.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products
Scientific Research Applications
2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 5 of the imidazole ring, influencing molecular weight, lipophilicity, and solubility:
*Calculated based on molecular formula (C₁₁H₈F₄N₂).
†Estimated using analogous compounds.
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs (e.g., ) increases lipophilicity and metabolic stability, favoring membrane permeability .
- Substituent Position : Replacing the phenyl group in the target compound with a furan () introduces conformational flexibility but may reduce aromatic stacking interactions.
Pharmacological Considerations
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life in vivo .
Biological Activity
The compound 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole can be represented as follows:
- Molecular Formula : C12H8F4N2
- IUPAC Name : 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole
Physical Properties
- Molecular Weight : 284.20 g/mol
- Melting Point : Not extensively documented in available literature.
Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazole derivatives, including the compound . Imidazoles are known to inhibit various viral enzymes, which are crucial for viral replication.
The compound acts primarily by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the biosynthesis of guanine nucleotides. This inhibition disrupts viral replication processes, making it a candidate for antiviral drug development.
Case Studies and Research Findings
- Study on Antiviral Efficacy
- Cytotoxicity Assessment
- Comparative Analysis
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Weight | 284.20 g/mol |
| IC50 (Dengue Virus) | 0.35 µM |
| Cytotoxicity (Vero Cells) | Non-toxic up to 1000 µM |
Q & A
Q. Advanced
- Docking studies : Use software like AutoDock Vina to predict binding poses. The trifluoromethyl group often occupies hydrophobic pockets (e.g., TRPV1 antagonists show 2.2 Å proximity to heme iron in CYP2D6) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize poses with hydrogen bonds to active-site residues (e.g., Arg108 in TRPV1) .
- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to guide structural optimization .
How do structural modifications impact the compound’s pharmacological profile?
Advanced
Key SAR findings :
- 4-Fluoro substitution : Increases metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) but may reduce solubility .
- Methyl at position 5 : Enhances selectivity for imidazole receptors over histamine H₁ (Ki ratio >100:1) .
- Trifluoromethyl vs. methyl : CF₃ improves potency (e.g., ED₈₀ = 0.5 mg/kg in carrageenan-induced inflammation models) but complicates synthesis .
What challenges arise in multi-step syntheses, and how can they be mitigated?
Advanced
Common issues :
- Low yields in cyclization : Optimize stoichiometry (1:1 aldehyde:amine) and use microwave-assisted synthesis to reduce reaction time .
- Byproduct formation : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification .
Case study : Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate synthesis achieved 72% yield via controlled NaBH₄ reduction of intermediate nitro groups .
How can researchers assess the compound’s stability under physiological conditions?
Q. Basic
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Fluoroaryl imidazoles are stable at pH 7.4 but degrade rapidly in acidic media (t₁/₂ < 1 hr at pH 1) .
- Thermal stability : DSC analysis shows decomposition onset at ~200°C, indicating suitability for oral formulations .
What strategies address regioselectivity challenges during imidazole functionalization?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
